molecular formula C21H24O4<br>C21H24O4<br>C2H3OCH2OC6H3C3H6C6H5OCH2C2H3O B019387 bisphenol A diglycidyl ether CAS No. 1675-54-3

bisphenol A diglycidyl ether

Cat. No.: B019387
CAS No.: 1675-54-3
M. Wt: 340.4 g/mol
InChI Key: LCFVJGUPQDGYKZ-UHFFFAOYSA-N
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Description

Bisphenol A diglycidyl ether is an organic compound and a liquid epoxy resin. It is a colorless viscous liquid, although commercial samples can appear pale straw-colored. This compound is a key component in many epoxy resin formulations and is commonly used in the production of coatings, adhesives, and composite materials .

Mechanism of Action

Target of Action

Bisphenol A diglycidyl ether (BADGE) primarily targets the Cation channel sperm-associated protein 1 . This protein plays a central role in calcium-dependent physiological responses that are essential for successful fertilization, such as sperm hyperactivation, acrosome reaction, and chemotaxis towards the oocyte . BADGE also acts as a PPARγ inhibitor , blocking rosiglitazone- and insulin-induced adipogenesis .

Mode of Action

BADGE is an activator of the Cation channel sperm-associated protein 1 . It is also a PPARγ inhibitor that blocks rosiglitazone- and insulin-induced adipogenesis

Biochemical Pathways

BADGE can affect Ca2+ signaling in human sperm cells through activation of the CatSper channel . This could potentially disrupt human sperm function by interfering with normal CatSper-signaling . The bisphenols BPG, BPAF, BPC, BADGE, BPB, and BPBP can affect Ca2+ signaling in human sperm cells through activation of CatSper .

Pharmacokinetics

The half-life for oral absorption is 42 minutes . It is estimated that more than one third of the orally administered amount is degraded in the gastrointestinal tract .

Result of Action

The activation of the CatSper channel by BADGE could potentially disrupt human sperm function by interfering with normal CatSper-signaling . This could be a contributing factor in human infertility, either alone or in mixtures with other chemicals . BADGE is also known to block rosiglitazone- and insulin-induced adipogenesis .

Action Environment

The stability and efficacy of BADGE can be influenced by environmental factors. For instance, the content of BADGE decreases with increasing water content . Significant changes in concentration were noted as early as 24 hours after the test solutions had been prepared . Additionally, a reduction in the storage temperature reduced the rate of transformation of the monitored analytes .

Biochemical Analysis

Biochemical Properties

Bisphenol A diglycidyl ether interacts with various biomolecules. It has been found to activate the CatSper Ca2+ channel in human sperm cells . This interaction plays a crucial role in calcium-dependent physiological responses essential for successful fertilization .

Cellular Effects

This compound can interfere with human male fertility . It affects the function of human sperm cells by activating the CatSper Ca2+ channel, which controls important sperm functions . It also causes cell over-proliferation in Drosophila .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with the CatSper Ca2+ channel in human sperm cells . This interaction disrupts normal CatSper-signaling, potentially affecting human sperm function .

Temporal Effects in Laboratory Settings

In laboratory settings, the content of this compound decreases with increasing water content . Significant changes in concentration were noted as early as 24 hours after the test solutions had been prepared .

Dosage Effects in Animal Models

In animal models, this compound has been shown to ameliorate glucocorticoid-induced osteoporosis . This effect was observed when the compound was administered at different dosages .

Metabolic Pathways

The main metabolic pathways of this compound involve hydroxylation, carboxylation, cysteine conjugation, and glucose conjugation . These metabolic transformations occur both in vitro and in vivo .

Transport and Distribution

This compound is rapidly metabolized in mice . The major route involves hydration to the corresponding bis-diol, which occurs both enzymatically, through the epoxide hydrolase, and nonenzymatically .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bisphenol A diglycidyl ether is prepared by the O-alkylation of bisphenol A with epichlorohydrin. This reaction primarily yields this compound along with some oligomeric by-products. The degree of polymerization can be as low as 0.1 .

Industrial Production Methods: In industrial settings, the production of this compound involves the reaction of bisphenol A with epichlorohydrin in the presence of a base, such as sodium hydroxide. The reaction is typically carried out at elevated temperatures to ensure complete conversion. The resulting product is then purified to remove any unreacted starting materials and by-products .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific chemical structure, which provides a balance of mechanical strength and chemical resistance. Its widespread use in various industrial applications highlights its versatility and effectiveness as a key component in epoxy resin formulations .

Properties

IUPAC Name

2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane
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InChI

InChI=1S/C21H24O4/c1-21(2,15-3-7-17(8-4-15)22-11-19-13-24-19)16-5-9-18(10-6-16)23-12-20-14-25-20/h3-10,19-20H,11-14H2,1-2H3
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InChI Key

LCFVJGUPQDGYKZ-UHFFFAOYSA-N
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Canonical SMILES

CC(C)(C1=CC=C(C=C1)OCC2CO2)C3=CC=C(C=C3)OCC4CO4
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Molecular Formula

C21H24O4, Array
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Related CAS

25085-99-8
Record name Bisphenol A diglycidyl ether homopolymer
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DSSTOX Substance ID

DTXSID6024624
Record name Bisphenol A diglycidyl ether
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Molecular Weight

340.4 g/mol
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Physical Description

Bisphenol a diglycidyl ether is an odorless yellowish brown liquid. Sinks in water. (USCG, 1999), Liquid; NKRA, Monohydrate: White solid; mp = 40 deg C; [Merck Index] Yellowish-brown odorless liquid; [ICSC] Clear or pale yellow viscous liquid; mp = 8-12 deg C; [NTP] Liquid; mp = 40 deg C; [Aldrich MSDS], Solid, ODOURLESS YELLOWISH BROWN VISCOUS LIQUID., Odorless yellowish brown liquid.
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Boiling Point

Decomposes (NTP, 1992), decomposes
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Flash Point

greater than 200 °F (NTP, 1992), 250 °F, 175 °F (Open cup), 79 °C o.c., >200 °F
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Solubility

less than 1 mg/mL at 67.1 °F (NTP, 1992)
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Density

1.16 at 68 °F (USCG, 1999) - Denser than water; will sink, Sp Gr: 1.16, Relative density (water = 1): 1.17, 1.16
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Vapor Density

Relative vapor density (air = 1): 11.7
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Vapor Pressure

0.00000011 [mmHg]
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Color/Form

Sticky

CAS No.

1675-54-3, 25085-99-8
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Melting Point

46 to 54 °F (NTP, 1992), 8-12 °C, 43 °C, 46-54 °F
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Record name BISPHENOL A DIGLYCIDYL ETHER
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Synthesis routes and methods I

Procedure details

Given as examples of the polymerizable polyfunctional vinyl monomers are the following acrylate compounds: trimethylolpropane tri(meth)acrylate, pentaerythritol tri(meth)acrylate, ethylene glycol di(meth)acrylate, tetraethylene glycol di(meth) acrylate, polyethylene glycol di(meth) acrylate, 1,4-butanediol di(meth)acrylate, 1,6-hexanediol di(meth)acrylate, neopentyl glycol di(meth)acrylate, trimethylolpropanetrioxyethyl (meth)acrylate, tris(2-hydroxyethyl)isocyanurate tri(meth)acrylate, tris(2-hydroxyethyl)isocyanurate di(meth)acrylate, bis(hydroxymethyl)tricyclodecane di(meth)acrylate, di(meth)acrylate of a diol which is an addion compound of ethylene oxide or propylene oxide to bisphenol A, di(meth)acrylate of a diol which is an addition compound of ethylene oxide or propylene oxide to hydrogenated bisphenol A, epoxy(meth)acrylate obtained by the addition of (meth)acrylate to diglycidyl ether of bisphenol A, diacrylate of polyoxyalkylene bisphenol A, and triethylene glycol divinyl ether.
[Compound]
Name
polyethylene glycol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
1,4-butanediol di(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
1,6-hexanediol di(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
neopentyl glycol di(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
trimethylolpropanetrioxyethyl (meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
tris(2-hydroxyethyl)isocyanurate tri(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
tris(2-hydroxyethyl)isocyanurate di(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
bis(hydroxymethyl)tricyclodecane di(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
di(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
diol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
[Compound]
Name
di(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen
[Compound]
Name
diol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 16
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 17
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 18
[Compound]
Name
hydrogenated bisphenol A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 19
[Compound]
Name
epoxy(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 20
[Compound]
Name
vinyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 21
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 22
[Compound]
Name
trimethylolpropane tri(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 23
[Compound]
Name
pentaerythritol tri(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 24
[Compound]
Name
ethylene glycol di(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 25
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 26
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 27

Synthesis routes and methods II

Procedure details

By use of the Dienoxy A copolymer described above, a 1,2-polybutadiene epoxy copolymer composition of approximately 33/67 composition was prepared and both the epoxy constituent and the polybutadiene constituent were cured. It should be noted that the blend of Dienoxy A copolymer with the additional diglycidylether of bisphenol A (DGEBA) and the anhydride curative system formed a stable dispersion while a blend of 1,2-polybutadiene with DGEBA and the anhydride curative system rapidly separated into two phases.
[Compound]
Name
1,2-polybutadiene epoxy
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
epoxy
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
polybutadiene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods III

Procedure details

Part of the diglycidyl ether of 4,4'-dihydroxybenzanilide prepared from B (4.3925 grams) is combined and mixed with an equivalent amount of a curing agent, sulfanilamide (1.0624 grams). This blend of solids is then placed in a 175° C. convection oven. After melt has occurred (approximately 10 minutes) the resinous mixture is poured into a mold (dimensions=7.5"×0.5"×0.021"; 190.5 mm×12.7 mm×0.53 mm) also located in the same convection oven. This mold i3 then placed in a mechanical press heated to 130° C. Pressure (approximately 2,000 psi, 13.8 MPa) is then applied to the mold within 5 minutes. After 1.5 hours at 130° C., the temperature of the press is increased and held for one hour at the following temperatures: 160° C., 180° C. and 200° C. After one hour at 200° C., the temperature of the press is raised to 225° C. where it is held for two hours before it is allowed to cool to room temperature. After cooling to room temperature an opaque casting is obtained from the mold. The flash from this casting, which results from excess resin being squeezed from the mold, exhibits a birefringent texture which is oriented in the direction of its flow formation. The apparent glass transition temperature for this polymer is 245° C. as determined by thermal mechanical analysis which is 65° C. higher than that obtained for the diglycidyl ether of bisphenol A in Comparative Experiment A-2. The average tensile strength and modulus for two cast films prepared using this procedure are 12,450 psi (85.8 MPa) (standard deviation=1,460 psi, 10.1 MPa) and 635,000 psi (4,378.2 MPa) (standard deviation =3,500 psi, 24.1 MPa), respectively. These values represent a 41 and 23 percent improvement for these respective properties when compared to those obtained for the diglycidyl ether of bisphenol A in Comparative Experiment A-2. The results are reported in Table VI.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.0624 g
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Trimethylolpropane (TMP) used in the epoxy hardeners is a cheap, non-toxic, low melting point crystalline solid which is incompatible with diglycidylether of bisphenol A (DGEBA). TMP is presently used as a hardener for flexible polyurethanes. Clear solutions with DGEBA may be obtained by heating the mixture above the melting point of TMP, but the mixture becomes milky on cooling to room temperature and gross phase separation occurs on standing. TMP is unreactive with epoxy absent a suitable catalyst.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
epoxy
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
polyurethanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
bisphenol A diglycidyl ether
Reactant of Route 2
bisphenol A diglycidyl ether
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
bisphenol A diglycidyl ether
Reactant of Route 4
bisphenol A diglycidyl ether
Reactant of Route 5
Reactant of Route 5
bisphenol A diglycidyl ether
Reactant of Route 6
Reactant of Route 6
bisphenol A diglycidyl ether

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